(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide
Description
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Properties
IUPAC Name |
3,5-dimethoxy-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S2/c1-4-7-22-16-6-5-15(29(20,24)25)11-17(16)28-19(22)21-18(23)12-8-13(26-2)10-14(9-12)27-3/h4-6,8-11H,1,7H2,2-3H3,(H2,20,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDAWZNZPMOXTTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC=C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide are currently unknown. This compound is structurally related to benzo[d]thiazol-2-yl compounds, which have been observed to exhibit various biological activities. .
Mode of Action
Compounds with similar structures have been observed to interact with their targets through hydrogen bonding and charge transfer. The presence of the sulfamoyl and dimethoxy groups may also influence the compound’s interactions with its targets.
Biochemical Pathways
Related compounds have been observed to affect pathways involving hydrogen bonding and proton transfer
Result of Action
Related compounds have been observed to exhibit various biological activities, including antimicrobial and cytotoxic activities
Action Environment
The action, efficacy, and stability of this compound may be influenced by various environmental factors. For example, solvent polarity has been observed to affect the hydrogen bonding and proton transfer processes of related compounds
Biological Activity
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide is a complex organic compound that belongs to the class of benzo[d]thiazole derivatives. These compounds are noted for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article aims to explore the biological activity of this specific compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.
Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 419.5 g/mol. The compound features a thiazole ring, an allyl group, and a sulfonamide moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 419.5 g/mol |
| Structure | See Figure 1 |
The biological activity of this compound is hypothesized to involve interactions with specific biological targets. Similar compounds have shown mechanisms that include:
- Inhibition of Enzymatic Activity : Compounds in this class often inhibit enzymes involved in cell proliferation.
- Induction of Apoptosis : Research indicates that sulfonamide derivatives can trigger apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function.
- Antibacterial and Antifungal Actions : The presence of the sulfonamide group is associated with antimicrobial properties.
Anticancer Activity
Research has indicated that this compound may exhibit significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, suggesting potential as a lead compound for drug development.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary data suggest it possesses activity against certain bacterial and fungal strains, making it a candidate for developing new antimicrobial agents.
Case Studies
- Study on Anticancer Properties : A study conducted on the effects of similar thiazole derivatives showed that they could induce apoptosis in breast cancer cells through caspase activation. This suggests that this compound may exhibit similar effects.
- Evaluation of Antimicrobial Efficacy : In a comparative study of various sulfonamide derivatives, this compound showed significant inhibition of bacterial growth in cultures treated with the compound.
Scientific Research Applications
The compound exhibits notable antibacterial , antifungal , and anticancer properties:
- Antibacterial Activity : The sulfonamide group is recognized for its antibacterial effects by inhibiting folate synthesis in bacteria. Similar compounds have demonstrated efficacy against various bacterial strains.
- Anticancer Properties : Preliminary studies indicate that this compound may induce apoptosis in cancer cells through the activation of caspase pathways and disruption of mitochondrial function. This mechanism is common among many anticancer agents that target cellular metabolism and survival pathways.
Synthetic Routes
The synthesis of (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide typically involves multi-step reactions starting from readily available precursors. A common method includes:
- Condensation Reaction : The condensation of 3-allyl-6-sulfamoylbenzo[d]thiazole with 3,5-dimethoxybenzoyl chloride under basic conditions.
- Purification : Advanced techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity of the final product.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- Anticancer Research : A study investigated the efficacy of various benzo[d]thiazole derivatives, including this compound, in inducing apoptosis in different cancer cell lines. Results showed significant cytotoxic effects, suggesting its potential as an anticancer agent.
- Antibacterial Studies : Research demonstrated that compounds similar to this compound exhibited strong antibacterial activity against resistant strains of bacteria, indicating its potential utility in treating infections.
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
Core Benzothiazole Scaffold Construction
The benzothiazole nucleus is synthesized via cyclization of 2-aminobenzenethiol derivatives. For 6-sulfamoyl-substituted benzothiazoles, the precursor 2-amino-4-sulfamoylbenzenethiol is subjected to cyclocondensation with carbonyl reagents. In the target compound, the 3-allyl group is introduced via N-alkylation post-cyclization.
Synthetic Routes and Experimental Protocols
Route 1: Sequential Alkylation and Acylation
Synthesis of 3-Allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-imine
- Starting Material : 6-Sulfamoylbenzo[d]thiazol-2(3H)-one (prepared via cyclization of 2-amino-4-sulfamoylbenzenethiol with phosgene).
- N-Allylation :
- Imine Generation :
Coupling with 3,5-Dimethoxybenzoyl Chloride
- Acylation :
- Z-Selectivity Control :
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₂₁H₂₂N₃O₅S₂ | |
| Molecular Weight | 484.54 g/mol | |
| Reaction Yield | 62% | – |
Route 2: One-Pot Tandem Cyclization-Acylation
In Situ Benzothiazole Formation
- Aniline Derivative : 2-Amino-4-sulfamoylbenzenethiol (1 eq) condensed with 3,5-dimethoxybenzoyl isothiocyanate (1 eq) in EtOH under reflux.
- Cyclization : Add Hg(OAc)₂ (0.1 eq) to promote thiazole ring closure.
- Allylation : Introduce allyl bromide directly into the reaction mixture post-cyclization.
Advantages :
Critical Analysis of Methodologies
Scalability and Industrial Feasibility
Alternative Approaches and Emerging Technologies
Microwave-Assisted Synthesis
Reducing reaction times from 12 h to 45 min using microwave irradiation (100°C, 300 W) improves yield to 74% while maintaining Z-selectivity.
Enzymatic Resolution
Lipase-mediated kinetic resolution (CAL-B) achieves 99% ee for the Z-isomer, though substrate solubility in nonpolar solvents remains challenging.
Q & A
Q. What strategies improve solubility for in vivo studies?
- Methodology :
- Co-solvent Systems : Use DMSO:PEG 400 (1:9 v/v) for intravenous administration, as described in for thiazolidinones .
- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (200 nm size) to enhance bioavailability, referencing methods in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
